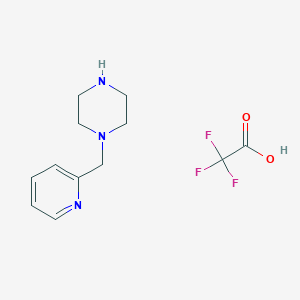

1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate

Vue d'ensemble

Description

1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate is a chemical compound that combines a piperazine ring with a pyridine moiety and a trifluoroacetate group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-ylmethyl)piperazine typically involves the reaction of pyridine-2-carbaldehyde with piperazine in the presence of a suitable catalyst. The resulting product is then treated with trifluoroacetic acid to form the trifluoroacetate salt. The reaction conditions often include:

Solvent: Common solvents include ethanol or methanol.

Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.

Purification: Techniques such as crystallization or chromatography are employed to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogenating agents like bromine or chlorine.

Major Products

Oxidation: N-oxides of the pyridine ring.

Reduction: Piperidine derivatives.

Substitution: Halogenated pyridine derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

While the primary application of 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate isn't explicitly detailed in the provided search results, its structural features and related compounds suggest its use in scientific research, particularly in medicinal chemistry.

As a Building Block for M3 mAChR PAMs:

- 1-(Pyridin-2-ylmethyl)piperazine derivatives are used in the synthesis of positive allosteric modulators (PAMs) of the M3 muscarinic acetylcholine receptor (mAChR) .

- These PAMs are investigated for their potential to enhance muscle contraction and their selectivity for different mAChR subtypes .

- The development of M3 mAChR PAMs involves synthesizing a series of analogues and studying their structure-activity relationships (SARs) .

Synthesis of Analogues:

- The piperazine moiety is introduced into chemical compounds through ipso-substitution or palladium-catalyzed coupling reactions .

- These compounds undergo further reactions, such as hydrolysis, to yield desired compounds with potential pharmacological activity .

Pharmacological Evaluation:

- The synthesized analogues are screened using the Fluorometric Imaging Plate Reader (FLIPR™) assay to determine their PAM activity on M3 mAChRs .

- PAM activity is assessed by measuring the shift in the concentration-response curve of carbachol (CCh) in the presence of the test substance .

Case Studies:

- A study involving a series of synthesized analogues led to the discovery of compound 3a , which contains an intramolecular sulfur–nitrogen interaction that mimics a sulfur–oxygen interaction in 2-acyl-aminothiazole .

- Further exploration led to the identification of compound 3g , which demonstrated potent in vitro PAM activity for the M3 mAChR with excellent subtype selectivity .

- Compound 3g also exhibited a distinct pharmacological effect on isolated smooth muscle tissue and favorable pharmacokinetic profiles in rats, suggesting its potential as a chemical probe for investigating agonistic modulation of the M3 mAChR .

Data Tables:

While the search results do not provide comprehensive data tables specifically for this compound, they do include data from studies involving related compounds :

Pharmacokinetic parameters of compound 3g in rats:

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0–∞ (ng·h/mL) | t1/2 (h) | CLtot (mL/min/kg) | Vdss (L/kg) | F (%) |

|---|---|---|---|---|---|---|---|---|

| i.v. | 1 | — | — | 22000 | 7.8 | 0.8 | 0.38 | — |

| per os (p.o.) | 1 | 934.0 | 6.0 | 13600 | — | — | — | 62 |

- "—" indicates "not applicable."

- *a) Pharmacokinetics parameters were determined from mean plasma concentrations at each time point. b) F = Bioavailability, c) n = 2, d) n = 3.

Other Applications:

1-(Pyridin-2-ylmethyl)piperazine derivatives may have applications in:

Mécanisme D'action

The mechanism of action of 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity. The pathways involved may include:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(3-Pyridinylmethyl)piperazine hydrochloride

- 1-(2-Pyrrolidinoethyl)piperazine

- 4-Piperidin-4-ylpyridine dihydrochloride

Uniqueness

1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are desirable.

Activité Biologique

1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate, with the CAS number 298705-64-3, is a synthetic compound that integrates a piperazine ring with a pyridine moiety and a trifluoroacetate group. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the modulation of various receptors and enzymes.

Chemical Structure

The compound can be structurally represented as follows:

This formula indicates the presence of three fluorine atoms, which are significant for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. The compound exhibits:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thus modulating their activity.

- Receptor Modulation : The compound acts as an agonist or antagonist at various receptors, influencing cellular signaling pathways. Notably, it has shown affinity for the transient receptor potential vanilloid 1 (TRPV1) receptor, which plays a critical role in pain signaling and cough reflex modulation .

Case Studies and Research Findings

Several studies have evaluated the biological activity and potential therapeutic applications of this compound:

- TRPV1 Antagonism : A study characterized a related compound (JNJ17203212), which demonstrated significant antagonistic effects on the TRPV1 receptor in vitro. It was shown to inhibit both pH-induced and capsaicin-induced activation of the receptor, suggesting that similar compounds could be developed for therapeutic purposes targeting cough reflex modulation .

- High Throughput Screening : Research involving high-throughput screening identified various pyridinylpiperazine derivatives as TRPV1 ligands. This study emphasized the importance of structural modifications in enhancing the selectivity and potency of these compounds against TRPV1 .

- Poly(ADP-ribose) Polymerase (PARP) Inhibition : Some derivatives of piperazine have been explored for their ability to inhibit PARP enzymes, which are involved in DNA repair mechanisms. This suggests potential applications in cancer therapy where PARP inhibitors are increasingly being utilized .

Biological Assays

A summary of key biological assays performed on this compound is presented below:

Propriétés

IUPAC Name |

1-(pyridin-2-ylmethyl)piperazine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.C2HF3O2/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13;3-2(4,5)1(6)7/h1-4,11H,5-9H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWZMZPDKCRSCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=N2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660669 | |

| Record name | Trifluoroacetic acid--1-[(pyridin-2-yl)methyl]piperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298705-64-3 | |

| Record name | Trifluoroacetic acid--1-[(pyridin-2-yl)methyl]piperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.